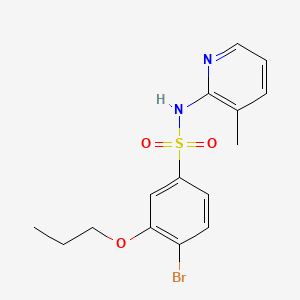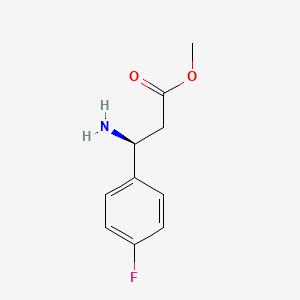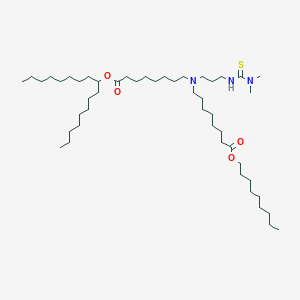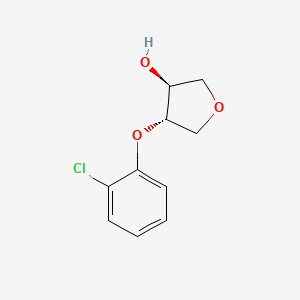
4-bromo-N-(3-methyl-2-pyridinyl)-3-propoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(3-methyl-2-pyridinyl)-3-propoxybenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(3-methyl-2-pyridinyl)-3-propoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the core benzenesulfonamide structure. Common synthetic routes may include:
Nitration and Reduction: Nitration of a suitable benzene derivative followed by reduction to form the corresponding amine.
Sulfonation: Introduction of the sulfonamide group through sulfonation reactions.
Bromination: Selective bromination of the aromatic ring.
Substitution Reactions: Introduction of the pyridine and propoxy groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-N-(3-methyl-2-pyridinyl)-3-propoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the sulfonamide group or other functional groups within the molecule.
Substitution: The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Amines, thiols, or other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Exploration as a candidate for drug development, particularly in antimicrobial or anticancer research.
Industry: Possible applications in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-(3-methyl-2-pyridinyl)-3-propoxybenzenesulfonamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The presence of the sulfonamide group suggests potential interactions with bacterial enzymes, similar to other sulfonamide antibiotics.
Comparación Con Compuestos Similares
Similar Compounds
4-bromo-N-(2-pyridinyl)-3-propoxybenzenesulfonamide: Lacks the methyl group on the pyridine ring.
4-chloro-N-(3-methyl-2-pyridinyl)-3-propoxybenzenesulfonamide: Substitution of bromine with chlorine.
4-bromo-N-(3-methyl-2-pyridinyl)-3-ethoxybenzenesulfonamide: Substitution of the propoxy group with an ethoxy group.
Uniqueness
The unique combination of the bromine atom, methyl-pyridine ring, and propoxy group in 4-bromo-N-(3-methyl-2-pyridinyl)-3-propoxybenzenesulfonamide may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C15H17BrN2O3S |
|---|---|
Peso molecular |
385.3 g/mol |
Nombre IUPAC |
4-bromo-N-(3-methylpyridin-2-yl)-3-propoxybenzenesulfonamide |
InChI |
InChI=1S/C15H17BrN2O3S/c1-3-9-21-14-10-12(6-7-13(14)16)22(19,20)18-15-11(2)5-4-8-17-15/h4-8,10H,3,9H2,1-2H3,(H,17,18) |
Clave InChI |
DQIZYSGVYFBIFJ-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=C(C=CC(=C1)S(=O)(=O)NC2=C(C=CC=N2)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate](/img/structure/B13366251.png)
![4-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B13366252.png)
![4-hydroxy-5-methoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide](/img/structure/B13366259.png)

![2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B13366278.png)
![N-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-N'-pentanoylurea](/img/structure/B13366281.png)
![1-[4-(difluoromethoxy)phenyl]-N-(2-ethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13366283.png)

![6-(2-Methylphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366292.png)


![1-(4-chlorophenyl)-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13366304.png)
![3-[(Benzylsulfanyl)methyl]-6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366317.png)
